
顺式-2,6-二甲基哌啶-4-酮
描述
cis-2,6-Dimethylpiperidin-4-one: is a heterocyclic organic compound with the molecular formula C7H13NO It is a derivative of piperidine, where two hydrogen atoms are replaced by methyl groups at the 2 and 6 positions, and a ketone group is present at the 4 position
科学研究应用
cis-2,6-Dimethylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
准备方法
Synthetic Routes and Reaction Conditions:
Reduction of 2,6-Dimethylpyridine: The 2,6-dimethylpiperidines, including cis-2,6-dimethylpiperidin-4-one, can be prepared by the reduction of 2,6-dimethylpyridine (2,6-lutidine) using hydrogenation techniques.
One-Pot Multiple Reactions: A highly stereoselective synthesis of cis-2,6-disubstituted piperidine natural products can be achieved from chiral aziridine through one-pot sequential reactions under atmospheric hydrogen.
Industrial Production Methods: Industrial production methods for cis-2,6-dimethylpiperidin-4-one typically involve large-scale hydrogenation processes and the use of specific catalysts to ensure high yield and purity. The exact conditions and reagents used can vary depending on the desired scale and application.
化学反应分析
Types of Reactions:
Oxidation: cis-2,6-Dimethylpiperidin-4-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced piperidine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various ketones and carboxylic acids, while reduction can produce different piperidine derivatives.
作用机制
The mechanism of action of cis-2,6-dimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
2,6-Dimethylpiperidine: This compound is a close analog, differing only by the absence of the ketone group at the 4 position.
2,6-Lutidine: A precursor in the synthesis of cis-2,6-dimethylpiperidin-4-one, it is a dimethyl-substituted pyridine.
Uniqueness: cis-2,6-Dimethylpiperidin-4-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
属性
IUPAC Name |
(2S,6R)-2,6-dimethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5-3-7(9)4-6(2)8-5/h5-6,8H,3-4H2,1-2H3/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYOYMNCAWSORG-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C[C@@H](N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543876 | |
| Record name | (2R,6S)-2,6-Dimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13200-35-6 | |
| Record name | (2R,6S)-2,6-Dimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B1601708.png)
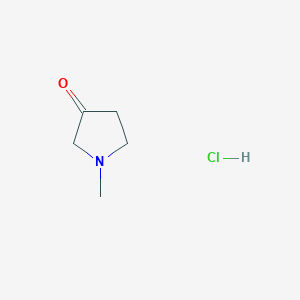
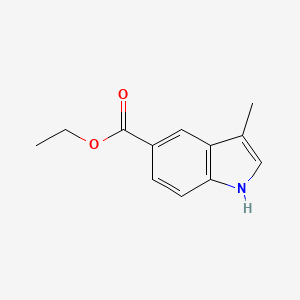



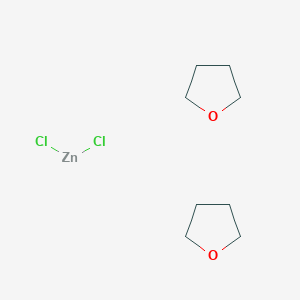
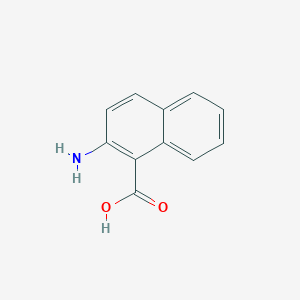
![7-Methyl[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1601723.png)
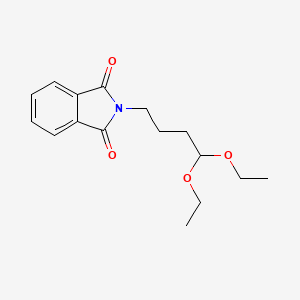

![8-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B1601727.png)
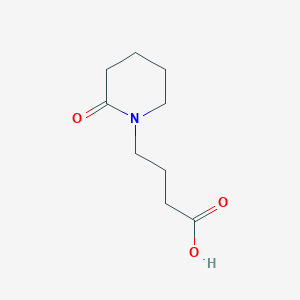
![2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1601729.png)
